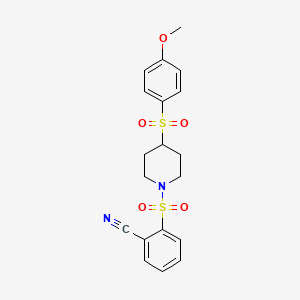
2-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, commonly known as MPSB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonyl benzonitriles and has been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies : Patel and Agravat (2009) synthesized derivatives of this compound with notable antibacterial activity, highlighting its potential in antimicrobial research (Patel & Agravat, 2009).
Structural Analysis and DFT Calculations : Kumara et al. (2017) focused on crystal structure studies and Density Functional Theory (DFT) calculations of related compounds, providing insights into their molecular structures and reactivity (Kumara et al., 2017).
Synthesis and Biological Activities : Karaman et al. (2016) conducted a study on the synthesis of novel series containing the compound and evaluated their antioxidant and anticholinesterase activities. This research suggests potential applications in treating oxidative stress-related conditions (Karaman et al., 2016).
Anodic Methoxylation Studies : Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, a reaction relevant to organic synthesis and pharmaceutical research (Golub & Becker, 2015).
Application in Plant Pathogen Control : Vinaya et al. (2009) synthesized derivatives of the compound and evaluated their antimicrobial activities against pathogens affecting tomato plants, suggesting its use in agricultural research (Vinaya et al., 2009).
O-Substituted Derivatives Synthesis and Bioactivity : Khalid et al. (2013) synthesized O-substituted derivatives and assessed their bioactivity, particularly against butyrylcholinesterase enzyme, which is significant in neurodegenerative disease research (Khalid et al., 2013).
Serotonin 4 Receptor Agonists for Gastrointestinal Motility : Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, impacting gastrointestinal motility. This highlights the compound's potential in digestive system pharmacology (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-26-16-6-8-17(9-7-16)27(22,23)18-10-12-21(13-11-18)28(24,25)19-5-3-2-4-15(19)14-20/h2-9,18H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFRRMCPULBHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


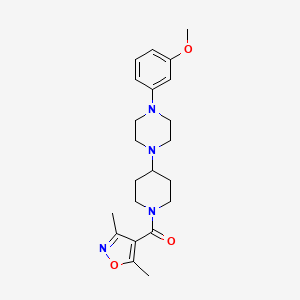
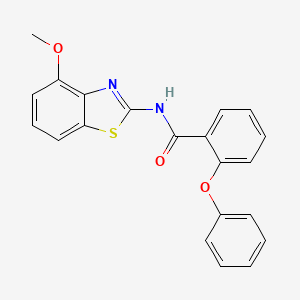

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)
![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
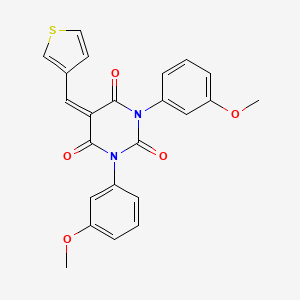
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)
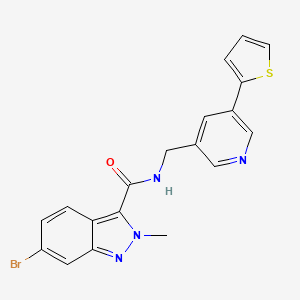
![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)
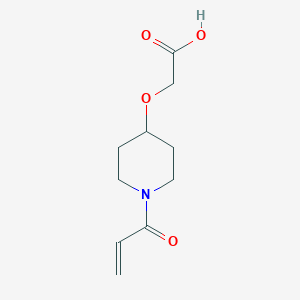
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)